N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N’-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound that features a cyclohexyl group, a hydroxyethyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclohexyl-2-hydroxyethyl intermediate: This can be achieved through the reaction of cyclohexylamine with ethylene oxide under controlled conditions.
Introduction of the ethanediamide moiety: This step involves the reaction of the intermediate with an appropriate diacid chloride or anhydride.
Attachment of the trifluoromethyl-substituted phenyl group: This can be done through a nucleophilic aromatic substitution reaction using a trifluoromethyl-substituted phenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-(2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide: Lacks the cyclohexyl group.
N’-(2-cyclohexyl-2-hydroxyethyl)-N-phenylethanediamide: Lacks the trifluoromethyl group.
N’-(2-cyclohexyl-2-hydroxyethyl)-N-[4-methylphenyl]ethanediamide: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
N’-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of both the cyclohexyl and trifluoromethyl-substituted phenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethyl)phenyl]ethanediamide is a compound of interest in pharmacology due to its potential biological activities. This article will explore its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
The compound can be synthesized through various organic reactions involving cyclohexyl and trifluoromethyl groups. The structure consists of a cyclohexyl moiety attached to a hydroxyethyl group, which is further connected to a phenyl ring substituted with trifluoromethyl. The general molecular formula is C22H26F3N3O2.
The biological activity of this compound primarily involves modulation of various biochemical pathways. Research indicates that compounds with similar structures often exhibit:
- Antioxidant properties: They can scavenge free radicals, reducing oxidative stress.
- Anti-inflammatory effects: They may inhibit pro-inflammatory cytokines and pathways.
- Antimicrobial activity: Certain derivatives have shown effectiveness against various microbial strains.
Case Studies
- Hair Growth Stimulation : A study demonstrated that a related compound significantly stimulated hair growth in C3H mice and reduced sebum production in Syrian hamsters. This suggests potential applications in dermatology, particularly for conditions like alopecia .
- Anti-inflammatory Effects : In vitro studies indicated that the compound could reduce levels of inflammatory markers in cell cultures, suggesting its utility in treating inflammatory diseases .
- Antimicrobial Activity : A series of tests revealed that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential as a therapeutic agent against infections .
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | Model Used | Result Summary |
---|---|---|---|
Compound A | Hair Growth | C3H Mouse Model | Significant increase in hair follicles |
Compound B | Anti-inflammatory | Human Cell Lines | Reduced cytokine levels |
Compound C | Antimicrobial | Various Bacterial Strains | Effective against multiple strains |
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, compounds with similar structures generally exhibit:
- Absorption : Rapid absorption post-administration.
- Distribution : High volume distribution due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion as conjugated metabolites.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)12-6-8-13(9-7-12)22-16(25)15(24)21-10-14(23)11-4-2-1-3-5-11/h6-9,11,14,23H,1-5,10H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRYGGPEURWXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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